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The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a
cornerstone of medicinal chemistry.[1][2] Its prevalence in over 70 FDA-approved drugs
underscores its importance as a versatile pharmacophore.[1] The conformational flexibility of
the piperidine ring, typically adopting a low-energy chair conformation, allows for precise three-
dimensional orientation of substituents, which is critical for specific interactions with biological
targets. Piperidine-containing compounds have demonstrated a vast range of pharmacological
activities, including analgesic, antipsychotic, antihistaminic, and neuroprotective effects.[2][3]
This guide provides a comparative analysis of Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate against other notable piperidine analogs, offering insights into how subtle
structural modifications can significantly impact biological function.

Focus Compound: Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate

Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate is a specific derivative of piperidine
that, while cataloged in chemical databases, has limited publicly available research data on its
biological activity.[4][5] Its structure suggests it is likely a synthetic intermediate or a building

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1519597#bc-rfq
https://enamine.net/public/MedChem/Enamine-Analogues-of-Piperidine-2021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://enamine.net/public/MedChem/Enamine-Analogues-of-Piperidine-2021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2016_29_1_77_82.pdf
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://pubchemlite.lcsb.uni.lu/e/compound/43216551
https://www.scbt.com/es/p/methyl-4--4-methoxypiperidin-1-yl-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

block for more complex molecules. An analysis of its structure reveals a 1,4-disubstituted
piperidine core, a common motif in centrally active agents. The key features are the methyl
benzoate group attached to the piperidine nitrogen via a methylene linker and a methoxy group
at the 4-position of the piperidine ring.

Structural Features and Predicted Properties:

e Molecular Formula: C15H21NO3[4]

o Core Scaffold: A piperidine ring, providing a flexible yet defined three-dimensional structure.
¢ Key Substituents:

o 1-Position: A 4-(methoxycarbonyl)benzyl group. This group introduces aromaticity and a
potential hydrogen bond acceptor (the ester carbonyl).

o 4-Position: A methoxy group. This substituent can influence the lipophilicity and metabolic
stability of the molecule and may engage in specific interactions with a biological target.

The lack of extensive literature necessitates a comparative approach to infer its potential
properties and applications based on well-characterized analogs.

Comparative Analysis with Piperidine Analogs

To understand the potential significance of Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate, we will compare it with three analogs: its direct parent structure to assess
the impact of the 4-methoxy group, and two highly successful drugs, Donepezil and Fentanyl,
which showcase the therapeutic versatility of the piperidine scaffold.

Analog 1: Methyl 4-(piperidin-1-yImethyl)benzoate
(Parent Analog)

This compound is the direct structural analog of our focus molecule, lacking only the 4-methoxy
group. Comparing the two allows for a direct assessment of the influence of this substituent on

physicochemical properties and, hypothetically, on biological activity. The synthesis of this
analog has been documented.[6]
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Analog 2: Donepezil (Aricept®)

Donepezil is a well-established medication for the treatment of Alzheimer's disease.[7][8][9] It
contains a piperidine ring as a key structural element, linking a benzyl group to an indanone
moiety.

o Mechanism of Action: Donepezil is a reversible, non-competitive, and highly selective
inhibitor of acetylcholinesterase (AChE).[10][11] By preventing the breakdown of the
neurotransmitter acetylcholine in the brain, it enhances cholinergic neurotransmission, which
is diminished in Alzheimer's patients.[7][11] This helps to improve cognitive function and
memory.[11] Some studies also suggest additional neuroprotective effects, such as reducing
inflammation and protecting against glutamate-induced excitotoxicity.[7][10]

Analog 3: Fentanyl

Fentanyl is a potent synthetic opioid analgesic and the prototype of the 4-anilidopiperidine
class of opioids.[12][13] Its structure-activity relationship (SAR) has been extensively studied,
providing valuable insights into how modifications of the piperidine ring affect its interaction with
opioid receptors.[12][13]

e Mechanism of Action: Fentanyl is a potent mu-opioid receptor (MOR) agonist.[14][15][16] Its
analgesic effects are mediated by its binding to and activation of MORs in the central
nervous system. The SAR studies of fentanyl analogs have shown that the size and
stereochemistry of substituents on the piperidine ring are critical for analgesic potency.[12]
[13] For instance, groups larger than a methyl at the 3-position of the piperidine ring can
severely reduce potency, highlighting the importance of steric factors.[12][13]

Physicochemical and Biological Property
Comparison

The following table summarizes the key properties of the focus compound and its selected
analogs.
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C14H19NO2 233.31 2.3 _ _
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oate
Acetylcholine )
) Alzheimer's
Donepezil C24H29NO3 379.49 4.1 sterase )
Disease[8]
(AChE)[7][10]
Mu-Opioid
Fentanyl C22H28N20 336.47 4.0 Receptor Analgesia
(MOR)[15]

Structure-Activity Relationship (SAR) Insights

The comparison of these molecules provides valuable SAR insights:

o Effect of the 4-methoxy group: Comparing the focus compound to its parent analog, the

addition of the 4-methoxy group increases the molecular weight and is predicted to slightly

decrease lipophilicity (lower XlogP). This modification could influence blood-brain barrier

penetration and metabolic stability. In some contexts, a methoxy group can act as a

hydrogen bond acceptor, potentially enhancing binding affinity to a target protein.

e The Piperidine Ring as a Scaffold: The examples of Donepezil and Fentanyl demonstrate

that the piperidine ring can serve as a central scaffold to orient different pharmacophoric

groups in a way that allows for potent and selective interactions with diverse biological

targets, from enzymes like AChE to G-protein coupled receptors like MOR.

© 2026 BenchChem. All rights reserved.

4/13

Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/43216551
https://www.goodrx.com/donepezil/mechanism-of-action
https://www.droracle.ai/articles/864155/what-is-the-mechanism-of-action-and-recommended-dosing
https://en.wikipedia.org/wiki/Donepezil
https://pubmed.ncbi.nlm.nih.gov/37236405/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Importance of Substituents: Fentanyl's SAR highlights the sensitivity of biological activity to
the nature and position of substituents on the piperidine ring.[12][13] This underscores the
importance of carefully considering any modifications to this core structure during drug
design.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of
piperidine-based compounds.

Protocol 1: General Synthesis of 1-Substituted
Piperidine Analogs via Reductive Amination

This protocol describes a general method for synthesizing compounds like Methyl 4-[(4-
methoxypiperidin-1-yl)methyl]benzoate, based on a known procedure for a similar
compound.[17]

Objective: To synthesize a 1-substituted piperidine derivative by reacting a piperidine with an
aldehyde followed by reduction.

Materials:

e 4-Methoxypiperidine

o Methyl 4-formylbenzoate

o Sodium triacetoxyborohydride (STAB)

e Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate solution
e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Solvents for chromatography (e.g., ethyl acetate, hexanes)
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Procedure:

To a solution of 4-methoxypiperidine (1.0 eq) in dichloromethane (DCM), add methyl 4-
formylbenzoate (1.0 eq).

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion
intermediate.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent
system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, Methyl 4-
[(4-methoxypiperidin-1-yl)methyl]benzoate.

Protocol 2: In Vitro Acetylcholinesterase (AChE)
Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric assay to evaluate the potential of a compound to
inhibit AChE, the target of Donepezil.

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Materials:

o Acetylcholinesterase (AChE) from electric eel

o Acetylthiocholine iodide (ATCI)
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e 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
e Phosphate buffer (pH 8.0)

e Test compound (e.g., Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate) dissolved in a
suitable solvent (e.g., DMSO)

e Donepezil (as a positive control)
e 96-well microplate

» Microplate reader

Procedure:

o Prepare a series of dilutions of the test compound and the positive control (Donepezil) in
phosphate buffer.

e In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or
control/blank).

e Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
« Initiate the reaction by adding the substrate, ATCI, to each well.

e Immediately measure the absorbance at 412 nm every minute for 10 minutes using a
microplate reader.

e The rate of reaction is determined by the change in absorbance over time.

o Calculate the percentage of inhibition for each concentration of the test compound relative to
the blank (no inhibitor).

» Plot the percentage of inhibition against the logarithm of the compound concentration and
determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of
enzyme activity) using a suitable curve-fitting software.

Visualizations
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Caption: Structural relationships between the focus compound and its analogs.
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Caption: Workflow for the synthesis of the focus compound via reductive amination.
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Caption: Mechanism of action of Donepezil at the cholinergic synapse.

Conclusion

While Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate itself is not a well-documented
compound in the scientific literature, its structural components are present in numerous
pharmacologically active molecules. By comparing it to its direct parent analog, as well as to
highly successful drugs like Donepezil and Fentanyl, we can appreciate the versatility of the
piperidine scaffold. The presence of the 4-methoxy group is a key structural modification that
would be expected to influence its physicochemical properties and potential biological activity.
Further experimental investigation, such as its synthesis and screening in relevant biological
assays, would be required to fully elucidate the potential of this compound. This guide provides
a framework for such an investigation, grounded in the established principles of medicinal
chemistry and the known properties of related piperidine derivatives.

References

e GoodRx. (2024, October 3). Donepezil Mechanism of Action: How Does Donepezil Work?
[Link]

o Wikipedia. (n.d.). Donepezil. [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body-img#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.goodrx.com/donepezil/mechanism-of-action
https://en.wikipedia.org/wiki/Donepezil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Dr.Oracle. (2026, February 18). What is the mechanism of action and recommended dosing
of donepezil for Alzheimer's disease?[Link]

Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship
study. PubMed. [Link]

Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?
[Link]

ResearchGate. (n.d.). Structure Activity Relationships of lllicit Fentanyl Analogs. [Link]
Liv Hospital. (2026, March 13). Donepezil Other Names: Brand Names & Alternatives. [Link]

Walsh, S. L., et al. (2023). Fentanyl analog structure-activity relationships demonstrate N-
acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and
safety. PubMed. [Link]

Cherry. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study. [Link]

Pasternak, G. W., et al. (2024, July 12). Structure—Activity Relationships of the Fentanyl
Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. ACS
Chemical Neuroscience. [Link]

National Center for Biotechnology Information. (2024, February 29). Comparative Analysis of
the Structure and Pharmacological Properties of Some Piperidines and Host—Guest
Complexes of B-Cyclodextrin. [Link]

PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]
PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of
cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

National Center for Biotechnology Information. (2022, October 12). Structural and Molecular
Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor
Antagonists with Promising Antinociceptive Properties. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.droracle.com/blog/what-is-the-mechanism-of-action-and-recommended-dosing-of-donepezil-for-alzheimers-disease/
https://pubmed.ncbi.nlm.nih.gov/6217478/
https://synapse.patsnap.com/article/55338/what-is-the-mechanism-of-donepezil-hydrochloride
https://www.researchgate.net/publication/330540455_Structure_Activity_Relationships_of_Illicit_Fentanyl_Analogs
https://www.livhospital.com/health-library/donepezil-other-names
https://pubmed.ncbi.nlm.nih.gov/37236350/
https://cherry.chem.pitt.edu/fentanyl-analogs-structure-activity-relationship-study/
https://pubs.acs.org/doi/10.1021/acschemneuro.8b00656
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10953335/
https://www.prepchem.com/synthesis-of-methyl-4-piperazin-1-ylmethyl-benzoate/
https://pubchem.ncbi.nlm.nih.gov/compound/782222
https://pubmed.ncbi.nlm.nih.gov/9599245/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9568904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ResearchGate. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their
screening for analgesic activity. [Link]

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
- The key precursor toward imatinib. [Link]

Al-Hazmi, G. H., et al. (2024, June 11). Studies on Photophysical and Biological Activity of
Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-
ylcarbonyl)benzoate. [Link]

PubChemlLite. (n.d.). Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate (C15H21NO3).
[Link]

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
Biomedical and Pharmacology Journal. [Link]

ResearchGate. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]
Chemspace. (n.d.). Methyl 4-(1-acetyl-4-methoxypiperidin-4-yl)benzoate. [Link]
Pak. J. Pharm. Sci. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent
Advances in Synthesis and Pharmacological Applications. [Link]

PubChemlLite. (n.d.). Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate (C14H17NO3). [Link]

U.S. Environmental Protection Agency. (2025, October 15). methyl 4-(piperidin-1-
ylmethyl)benzoate - Chemical Details. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/283731557_Synthesis_of_4-hydroxypiperidine_derivatives_and_their_screening_for_analgesic_activity
https://www.researchgate.net/publication/280731633_A_practical_synthesis_of_4-4-methylpiperazin-1-ylmethylbenzoic_acid-_The_key_precursor_toward_imatinib
https://www.infona.pl/resource/bwmeta1.element.agro-257a44f1-591b-4f0f-87d1-0f40d753b754
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/
https://www.benchchem.com/product/b1519597/docs?utm_src=pdf-body#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://pubchemlite.com/compound/CID43216551
http://biomedpharmajournal.org/?p=324
https://www.researchgate.net/publication/45281577_Methyl_4-piperidin-1-ylcarbonylbenzoate
https://chem-space.com/compounds/cssb21291565844
https://www.pjp.uok.edu.pk/files/2013/April/pjp-26(2)13-pp-343-348.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956214/
https://pubchemlite.com/compound/CID28829604
https://comptox.epa.gov/dashboard/dsstoxdb/results/details/DTXSID60354798
https://www.benchchem.com/product/b1519597?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Validation & Comparative

Check Availability & Pricing

Sources

1. enamine.net [enamine.net]

2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nim.nih.gov]

3. applications.emro.who.int [applications.emro.who.int]

4. PubChemlLite - Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate (C15H21NO3)
[pubchemlite.lcsb.uni.lu]

5. scbt.com [scbht.com]

6. CompTox Chemicals Dashboard [comptox.epa.gov]

7. goodrx.com [goodrx.com]

8. Donepezil - Wikipedia [en.wikipedia.org]

9. int.livhospital.com [int.livhospital.com]

10. droracle.ai [droracle.ali]

11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

12. Fentanyl analogs: structure-activity-relationship study - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Secure Verification [cherry.chem.bg.ac.rs]
14. researchgate.net [researchgate.net]

15. Fentanyl analog structure-activity relationships demonstrate determinants of diverging
potencies for antinociception and respiratory depression - PubMed
[pubmed.ncbi.nim.nih.gov]

16. pubs.acs.org [pubs.acs.org]
17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Piperidine Scaffold - A Privileged
Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519597/docs#introduction-the-piperidine-scaffold-a-
privileged-structure-in-modern-drug-discovery]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://enamine.net/public/MedChem/Enamine-Analogues-of-Piperidine-2021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2016_29_1_77_82.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/43216551
https://pubchemlite.lcsb.uni.lu/e/compound/43216551
https://www.scbt.com/es/p/methyl-4--4-methoxypiperidin-1-yl-methylbenzoate
https://comptox.epa.gov/dashboard/DTXCID30305858
https://www.goodrx.com/donepezil/mechanism-of-action
https://en.wikipedia.org/wiki/Donepezil
https://int.livhospital.com/donepezil-other-names-brand-names-alternatives/
https://www.droracle.ai/articles/864155/what-is-the-mechanism-of-action-and-recommended-dosing
https://synapse.patsnap.com/article/what-is-the-mechanism-of-donepezil-hydrochloride
https://pubmed.ncbi.nlm.nih.gov/19601792/
https://pubmed.ncbi.nlm.nih.gov/19601792/
https://cherry.chem.bg.ac.rs/handle/123456789/999?locale-attribute=en
https://www.researchgate.net/publication/360368866_Structure_Activity_Relationships_of_Illicit_Fentanyl_Analogs
https://pubmed.ncbi.nlm.nih.gov/37236405/
https://pubmed.ncbi.nlm.nih.gov/37236405/
https://pubmed.ncbi.nlm.nih.gov/37236405/
https://pubs.acs.org/doi/10.1021/acschemneuro.4c00203
https://www.researchgate.net/publication/256904732_A_practical_synthesis_of_4-4-methylpiperazin-1-ylmethylbenzoic_acid_-_The_key_precursor_toward_imatinib
https://www.benchchem.com/product/b1519597/docs#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/product/b1519597/docs#introduction-the-piperidine-scaffold-a-privileged-structure-in-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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